N-[Amino(anilino)methylidene]-N'-tert-butylurea
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Overview
Description
N-[Amino(anilino)methylidene]-N’-tert-butylurea is a chemical compound with a complex structure that includes an amino group, an aniline derivative, and a tert-butylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Amino(anilino)methylidene]-N’-tert-butylurea typically involves the reaction of aniline derivatives with isocyanates under controlled conditions. One common method involves the use of tert-butyl isocyanate and aniline in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of N-[Amino(anilino)methylidene]-N’-tert-butylurea may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, is crucial to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[Amino(anilino)methylidene]-N’-tert-butylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
N-[Amino(anilino)methylidene]-N’-tert-butylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[Amino(anilino)methylidene]-N’-tert-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Similar in structure but lacks the tert-butylurea moiety.
N-tert-Butyl-N’-phenylurea: Contains a similar urea structure but different substituents.
Aniline: A simpler compound with a single amino group attached to a benzene ring.
Uniqueness
N-[Amino(anilino)methylidene]-N’-tert-butylurea is unique due to its combination of aniline and tert-butylurea groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
62577-58-6 |
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Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
1-tert-butyl-3-(N'-phenylcarbamimidoyl)urea |
InChI |
InChI=1S/C12H18N4O/c1-12(2,3)16-11(17)15-10(13)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H4,13,14,15,16,17) |
InChI Key |
BPXJRIUTTXNKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=NC1=CC=CC=C1)N |
Origin of Product |
United States |
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